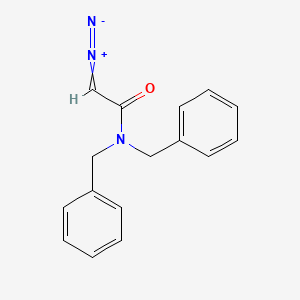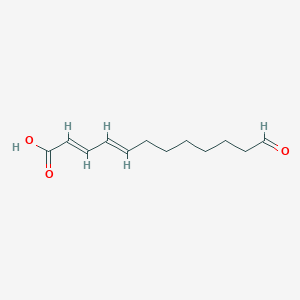
Dodecadienoic acid, 12-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dodecadienoic acid, 12-oxo-, can be achieved through several methods. One common approach involves the oxidation of dodecadienoic acid using specific oxidizing agents. The reaction conditions typically include the use of catalysts and controlled temperature settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of dodecadienoic acid, 12-oxo-, often involves biotechnological processes. Microorganisms such as yeast or bacteria can be engineered to produce this compound through fermentation processes. These methods are preferred due to their sustainability and eco-friendliness compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecadienoic acid, 12-oxo-, undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to produce other oxylipins.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results.
Major Products Formed
The major products formed from these reactions include various oxylipins and hydroxy derivatives, which have their own unique properties and applications.
Applications De Recherche Scientifique
Dodecadienoic acid, 12-oxo-, has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: This compound plays a role in plant defense mechanisms and is studied for its involvement in signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its anti-inflammatory and anticancer properties.
Industry: It is used in the production of high-performance materials and as a building block for various industrial chemicals.
Mécanisme D'action
The mechanism of action of dodecadienoic acid, 12-oxo-, involves its interaction with specific molecular targets and pathways. In plants, it acts as a signaling molecule that triggers defense responses against pathogens. It is also involved in the regulation of gene expression and cellular redox homeostasis. The exact molecular targets and pathways are still being studied, but it is known to interact with jasmonate-responsive genes and other signaling molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecanedioic acid: Another dicarboxylic acid with similar applications in the production of polymers and materials.
12-oxo-phytodienoic acid: A related oxylipin involved in plant defense mechanisms.
Uniqueness
Dodecadienoic acid, 12-oxo-, is unique due to its specific structure and the particular roles it plays in biological processes. Its ability to act as a signaling molecule in plants and its potential therapeutic applications make it a compound of significant interest in various fields of research.
Propriétés
Numéro CAS |
111937-68-9 |
|---|---|
Formule moléculaire |
C12H18O3 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
(2E,4E)-12-oxododeca-2,4-dienoic acid |
InChI |
InChI=1S/C12H18O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h4,6,8,10-11H,1-3,5,7,9H2,(H,14,15)/b6-4+,10-8+ |
Clé InChI |
GHEIVIBUNYJAMC-ONNLMXTPSA-N |
SMILES isomérique |
C(CCCC=O)CC/C=C/C=C/C(=O)O |
SMILES canonique |
C(CCCC=O)CCC=CC=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





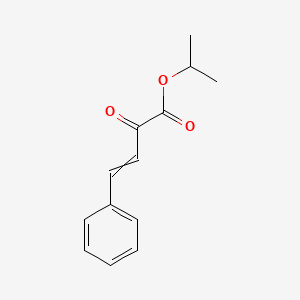
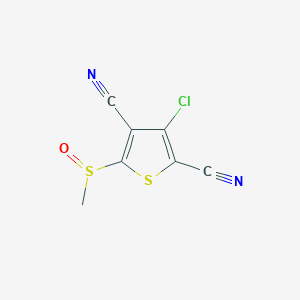

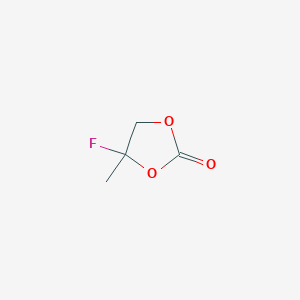
![Benzenecarboximidamide, 4,4'-[1,2-phenylenebis(oxymethylene)]bis-](/img/structure/B14307490.png)
![5'-Methyl-4-(2-methyloctan-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B14307516.png)

![Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate](/img/structure/B14307532.png)
![1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14307543.png)
![2-[(Trichlorogermyl)methyl]butanedioyl dichloride](/img/structure/B14307546.png)
